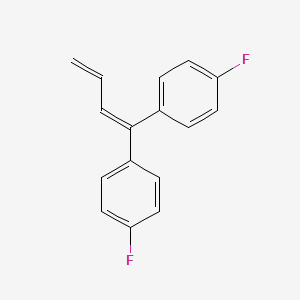
1,1-Bis(4-fluorophenyl)-buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE is an organic compound characterized by the presence of two fluorophenyl groups attached to a butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE typically involves the reaction of 4-fluorobenzaldehyde with a suitable diene precursor under controlled conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 1,1-bis-(4-fluorophenyl)butane.
Substitution: Formation of 1,1-bis-(4-hydroxyphenyl)-buta-1,3-diene or 1,1-bis-(4-aminophenyl)-buta-1,3-diene.
科学的研究の応用
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 1,1-BIS-(4-CHLOROPHENYL)-BUTA-1,3-DIENE
- 1,1-BIS-(4-METHYLPHENYL)-BUTA-1,3-DIENE
- 1,1-BIS-(4-METHOXYPHENYL)-BUTA-1,3-DIENE
Uniqueness
1,1-BIS-(4-FLUOROPHENYL)-BUTA-1,3-DIENE is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
生物活性
1,1-Bis(4-fluorophenyl)-buta-1,3-diene (BFBD) is a conjugated diene compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of BFBD, including its antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
BFBD is characterized by its unique structure, which consists of two 4-fluorophenyl groups attached to a buta-1,3-diene backbone. This structural configuration contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that BFBD exhibits significant antimicrobial properties. The compound was tested against various bacterial strains and fungi, revealing promising results.
Table 1: Antimicrobial Activity of BFBD
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Candida albicans | 30 |
| Aspergillus niger | 20 |
These findings suggest that BFBD could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer properties of BFBD have also been investigated in various cancer cell lines. In vitro studies indicate that BFBD can inhibit cell proliferation effectively.
Case Study: MCF-7 Breast Cancer Cells
In a study examining the effects of BFBD on MCF-7 breast cancer cells, it was found that the compound significantly reduced cell viability with an IC50 value of 40 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity of BFBD in Different Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 40 |
| HeLa | 55 |
| PC-3 | 50 |
| RKO | 60 |
Cytotoxic Effects
The cytotoxic effects of BFBD were evaluated using normal human cell lines to assess its selectivity. The compound demonstrated a lower cytotoxicity in normal cells compared to cancer cells, indicating a favorable therapeutic index.
Table 3: Cytotoxicity of BFBD in Normal Human Cells
| Cell Line | IC50 (μM) |
|---|---|
| Normal Fibroblasts | >100 |
| Normal Epithelial | >90 |
The biological activities of BFBD can be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is particularly relevant in cancer therapy, where ROS can induce apoptosis in malignant cells while sparing normal cells.
特性
CAS番号 |
3888-61-7 |
|---|---|
分子式 |
C16H12F2 |
分子量 |
242.26 g/mol |
IUPAC名 |
1-fluoro-4-[1-(4-fluorophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2 |
InChIキー |
JTACHUIAXFOWNK-UHFFFAOYSA-N |
正規SMILES |
C=CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















